tert-Butyl (4-(3-iodophenoxy)butyl)carbamate
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Overview
Description
tert-Butyl (4-(3-iodophenoxy)butyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodophenoxy group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(3-iodophenoxy)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-iodophenol and a butylating agent. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(3-iodophenoxy)butyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common for this compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like cesium carbonate (Cs2CO3), and solvents like 1,4-dioxane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted phenoxy derivatives, while oxidation reactions can produce corresponding phenolic compounds.
Scientific Research Applications
tert-Butyl (4-(3-iodophenoxy)butyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (4-(3-iodophenoxy)butyl)carbamate involves its interaction with specific molecular targets. The iodophenoxy group can engage in various binding interactions with enzymes or receptors, potentially modulating their activity. The tert-butyl carbamate moiety may also influence the compound’s stability and bioavailability. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-iodophenyl)carbamate: Similar structure but lacks the butyl chain.
tert-Butyl (4-(4-iodophenyl)butyl)carbamate: Similar but with a different substitution pattern on the phenyl ring
Uniqueness
tert-Butyl (4-(3-iodophenoxy)butyl)carbamate is unique due to the presence of the 3-iodophenoxy group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[4-(3-iodophenoxy)butyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO3/c1-15(2,3)20-14(18)17-9-4-5-10-19-13-8-6-7-12(16)11-13/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNUDCLHUJKZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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